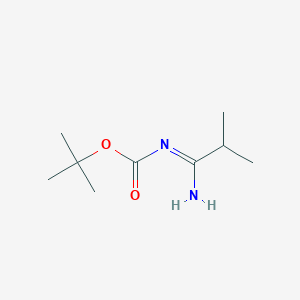

tert-butyl N-(2-methylpropanimidoyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-(2-methylpropanimidoyl)carbamate, also known as Boc-L-proline methylamide, is a chemical compound widely used in scientific research. It is a derivative of proline, an amino acid commonly found in proteins. Boc-L-proline methylamide is a white crystalline solid that is soluble in organic solvents. Its unique structure and properties make it an essential tool for researchers in various fields.

Scientific Research Applications

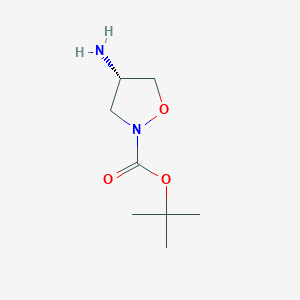

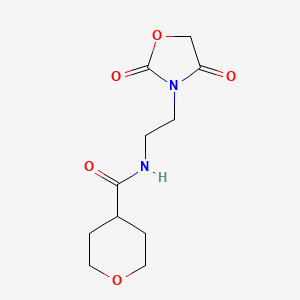

- tert-Butyl N-(2-methylpropanimidoyl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .

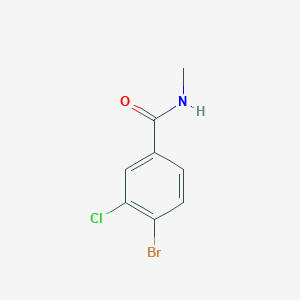

- Researchers have explored tert-butyl N-(2-methylpropanimidoyl)carbamate for the synthesis of natural product derivatives. For instance, it has been used as an intermediate in the preparation of jaspine B , a cytotoxic compound isolated from various sponges .

- tert-Butyl N-(2-methylpropanimidoyl)carbamate has been employed in diverse chemical transformations, such as esterification , Bn protection , Boc protection , TBS protection , reduction , and the Corey-Fuchs reaction .

- Researchers have utilized this compound to access other valuable molecules. For example, the synthesis of ®-tert-butyl benzyl (1-(tert-butoxycarbonyl)prop-2-yn-1-yl)carbamate from L-serine involves seven steps, including tert-butyl N-(2-methylpropanimidoyl)carbamate as an intermediate .

- tert-Butyl N-(2-methylpropanimidoyl)carbamate is relevant in the context of bioactivity. It can be obtained from commercial sources and may find applications in drug discovery and chemical biology .

Antibiotic Synthesis

Natural Product Derivatives

Chemical Reactions

Organic Synthesis

Bioactive Small Molecules

Chemical Characterization

Safety and Hazards

properties

IUPAC Name |

tert-butyl (NZ)-N-(1-amino-2-methylpropylidene)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6(2)7(10)11-8(12)13-9(3,4)5/h6H,1-5H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHNJAWZWJZFEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=NC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C(=N/C(=O)OC(C)(C)C)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine](/img/structure/B2387920.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2387928.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2387931.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2387933.png)

![6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2387940.png)